2-(3-chloro-4-methylphenyl)acetonitrile
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Overview
Description
2-(3-chloro-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClN It is characterized by a nitrile group attached to a benzene ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methylphenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylbenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Dehydration: The oxime is then dehydrated to form the corresponding nitrile using a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Catalysts and solvents are chosen to facilitate the reaction and improve the overall process economics.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted derivatives such as 2-(3-azido-4-methylphenyl)acetonitrile.
Reduction: Formation of 2-(3-chloro-4-methylphenyl)ethylamine.
Oxidation: Formation of 2-(3-chloro-4-methylphenyl)acetic acid.
Scientific Research Applications
2-(3-chloro-4-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-chloro-4-methylphenyl)acetonitrile exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can undergo metabolic transformations, influencing its activity and toxicity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-methylphenyl)acetonitrile: Similar structure but with different positional isomerism.
2-(3-chloro-4-methylphenyl)propionitrile: Contains an additional carbon in the side chain.
2-(3-chloro-4-methylphenyl)acetamide: The nitrile group is replaced by an amide group.
Uniqueness
2-(3-chloro-4-methylphenyl)acetonitrile is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and research applications.
Properties
CAS No. |
529511-55-5 |
---|---|
Molecular Formula |
C9H8ClN |
Molecular Weight |
165.6 |
Purity |
95 |
Origin of Product |
United States |
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